molecular formula C25H43NO5S B12666001 Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester CAS No. 183732-71-0

Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester

Cat. No.: B12666001
CAS No.: 183732-71-0
M. Wt: 469.7 g/mol
InChI Key: FPFIGVYHWMQIBG-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a sulfonamide group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the esterification of tetradecanoic acid to form its methyl ester. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The butylsulfonyl group is then added via a sulfonamide formation reaction, which involves the reaction of the phenoxy compound with butylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or the phenoxy group.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of cell membrane interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecanoic acid, 2-(4-((diethylamino)sulfonyl)amino)phenoxy)-, methyl ester
  • Tetradecanoic acid, 2-(4-((methylsulfonyl)amino)phenoxy)-, methyl ester
  • Tetradecanoic acid, 2-(4-((ethylsulfonyl)amino)phenoxy)-, methyl ester

Uniqueness

Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is unique due to the presence of the butylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

183732-71-0

Molecular Formula

C25H43NO5S

Molecular Weight

469.7 g/mol

IUPAC Name

methyl 2-[4-(butylsulfonylamino)phenoxy]tetradecanoate

InChI

InChI=1S/C25H43NO5S/c1-4-6-8-9-10-11-12-13-14-15-16-24(25(27)30-3)31-23-19-17-22(18-20-23)26-32(28,29)21-7-5-2/h17-20,24,26H,4-16,21H2,1-3H3

InChI Key

FPFIGVYHWMQIBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC

Origin of Product

United States

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